molecular formula C8H13N3 B1443239 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 1258651-42-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine

Cat. No.: B1443239
CAS No.: 1258651-42-1
M. Wt: 151.21 g/mol
InChI Key: JEZRDACHQQVYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[1,2-a]pyridine Chemistry

The development of imidazo[1,2-a]pyridine chemistry has evolved significantly over the past several decades, establishing this bicyclic system as one of the most important nitrogen-bridgehead fused heterocycles in pharmaceutical research. The historical progression of this field has been marked by continuous advances in synthetic methodologies and an expanding understanding of structure-activity relationships. Early synthetic approaches focused on classical condensation reactions, but modern methodologies have embraced multicomponent reactions, oxidative coupling strategies, and tandem processes to achieve greater efficiency and molecular diversity.

The recognition of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold emerged from systematic studies demonstrating its broad spectrum of biological activities. This designation reflects the compound class's exceptional ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The historical development has been characterized by iterative improvements in synthetic efficiency, with researchers progressing from traditional multi-step synthetic sequences to more streamlined approaches such as the Groebke–Blackburn–Bienaymé reaction and related multicomponent processes.

A decade-long review of synthetic developments revealed the emergence of metal-free direct synthesis protocols, which have become increasingly important for large-scale pharmaceutical applications. These advances have been accompanied by sophisticated understanding of reaction mechanisms, enabling rational design of new synthetic routes and optimization of existing methodologies. The historical trajectory demonstrates a clear evolution from simple structural modifications to complex scaffold diversification strategies that exploit the inherent reactivity patterns of the imidazo[1,2-a]pyridine core.

The integration of modern catalytic systems and reaction engineering principles has further accelerated progress in this field. Continuous flow reactors and microwave-assisted synthesis have enabled better control over reaction conditions, leading to improved yields and enhanced reproducibility in both laboratory and industrial settings. This technological evolution has been instrumental in establishing imidazo[1,2-a]pyridine derivatives as viable candidates for pharmaceutical development.

Significance of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine in Heterocyclic Chemistry

The specific compound this compound holds particular significance within heterocyclic chemistry due to its unique structural features and potential applications in medicinal chemistry. The tetrahydrogenated nature of the pyridine ring introduces conformational flexibility while maintaining the essential nitrogen-bridgehead architecture that defines the pharmacophoric properties of this compound class. This structural modification provides access to three-dimensional molecular conformations that can enhance binding interactions with biological targets.

The methanamine substitution at the 3-position represents a critical pharmacophoric element that significantly influences the compound's binding affinity and selectivity profiles. This functional group serves as a hydrogen bond donor and acceptor, enabling enhanced interactions with target proteins through electrostatic and hydrogen bonding mechanisms. The strategic positioning of this substituent allows for optimal spatial orientation relative to the bicyclic core, maximizing its contribution to biological activity.

From a synthetic perspective, this compound serves as an important intermediate in the preparation of more complex molecular architectures. The methanamine functionality provides a versatile handle for further chemical modifications, including acylation, alkylation, and condensation reactions that can introduce additional pharmacophoric elements. This synthetic accessibility has made it an attractive target for medicinal chemists seeking to develop structure-activity relationships within the imidazo[1,2-a]pyridine series.

The compound's significance extends beyond its immediate applications to encompass its role as a model system for understanding the fundamental principles governing heterocyclic chemistry. Studies of its reactivity patterns, conformational preferences, and biological interactions provide valuable insights that inform the design of related compounds and guide synthetic strategy development. The molecular formula C₈H₁₅Cl₂N₃ in its dihydrochloride form reflects the compound's enhanced stability and solubility characteristics.

Structural Diversity Within the Imidazo[1,2-a]pyridine Family

The imidazo[1,2-a]pyridine scaffold demonstrates remarkable structural diversity through systematic modifications at multiple positions around the bicyclic framework. This diversity arises from the accessibility of numerous synthetic approaches that enable regioselective functionalization at positions 2, 3, 5, 6, 7, and 8 of the core structure. Each position offers unique opportunities for introducing pharmacologically relevant substituents that can modulate biological activity, selectivity, and physicochemical properties.

Position-2 substitutions have been extensively explored, with aryl, heteroaryl, and alkyl groups providing distinct biological profiles. The synthesis of 2-phenyl-imidazo[1,2-a]pyridine derivatives has demonstrated the importance of electronic and steric effects in determining biological activity. Electron-withdrawing groups tend to enhance certain activities while electron-donating groups may provide different selectivity patterns. The 2-chloro derivatives represent another important structural class, offering unique reactivity profiles for further synthetic elaboration.

Position-3 modifications encompass a wide range of functional groups, including aldehydes, amines, and various heterocyclic substituents. The 3-amino derivatives synthesized through multicomponent reactions have shown particular promise in medicinal applications. These compounds can be prepared using aldehyde, isonitrile, and 2-aminopyridine components in reactions catalyzed by scandium triflate or other Lewis acids. The structural diversity at this position has been further expanded through the use of microwave-assisted synthesis and one-pot coupling procedures.

The tetrahydro variants, including 5H,6H,7H,8H-imidazo[1,2-a]pyridine derivatives, represent a distinct structural subclass with enhanced conformational flexibility. These saturated analogues provide access to different binding modes and may exhibit improved selectivity profiles compared to their aromatic counterparts. The systematic exploration of substitution patterns within this subclass has revealed structure-activity relationships that guide rational drug design efforts.

Position Common Substituents Biological Effects Synthetic Accessibility
2 Phenyl, Chloro, Methyl Receptor binding modulation High
3 Amino, Aldehyde, Methanamine Enhanced target affinity Moderate
5-8 Methyl, Halogen, Alkoxy Pharmacokinetic optimization Variable

Nomenclature and Classification Systems

The systematic nomenclature of imidazo[1,2-a]pyridine derivatives follows established International Union of Pure and Applied Chemistry guidelines, incorporating both the Hantzsch-Widman system for heterocyclic compounds and standard organic nomenclature principles. The fundamental structure is designated as imidazo[1,2-a]pyridine, where the bracketed numbers indicate the fusion pattern between the imidazole and pyridine rings. This notation system ensures unambiguous identification of the specific connectivity pattern among the multiple possible isomeric arrangements.

The Hantzsch-Widman nomenclature system provides a systematic approach for naming heterocyclic parent hydrides with up to ten ring members. For imidazo[1,2-a]pyridine, the system recognizes the nitrogen-bridgehead character and the specific fusion pattern that distinguishes it from other bicyclic nitrogen heterocycles. The prefix "imidazo" indicates the presence of the imidazole ring, while the suffix "pyridine" identifies the pyridine component. The locant numbers specify the exact points of ring fusion.

In the case of this compound, the nomenclature incorporates several key elements. The prefixes "5H,6H,7H,8H" indicate the presence of additional hydrogen atoms at these positions, distinguishing the tetrahydro derivative from the fully aromatic parent compound. The "3-ylmethanamine" designation specifies both the position of substitution and the nature of the substituent group. This systematic approach ensures precise chemical communication and facilitates database searches and literature reviews.

Classification systems for imidazo[1,2-a]pyridine derivatives often organize compounds based on substitution patterns, degrees of saturation, and biological activities. Heterocyclic compounds are fundamentally classified as either saturated or unsaturated, with the saturated variants behaving more like conventional acyclic derivatives but with modified steric profiles. The unsaturated heterocycles, particularly five- and six-membered rings, have been studied extensively due to their unstrained nature and diverse biological properties.

The Chemical Abstracts Service registry system provides unique numerical identifiers for each specific compound, facilitating precise identification in chemical databases. For this compound dihydrochloride, the registry number 1909305-84-5 serves as an unambiguous identifier that links to specific structural, physical, and chemical property data. This systematic approach to chemical identification supports regulatory compliance, quality control, and scientific communication across international boundaries.

Nomenclature System Application Key Features Example
International Union of Pure and Applied Chemistry Official naming Systematic rules This compound
Hantzsch-Widman Heterocyclic parent hydrides Ring fusion patterns Imidazo[1,2-a]pyridine
Chemical Abstracts Service Database identification Unique registry numbers 1909305-84-5
Common names Literature usage Historical precedence Tetrahydroimidazopyridine

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRDACHQQVYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2CN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-42-1
Record name 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine class, which is known for its pharmacological significance in medicinal chemistry. Recent studies have highlighted its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 1892618-10-8

Biological Activity Overview

The biological activities of imidazopyridine derivatives, including this compound, have been extensively documented. Key activities include:

  • Antimicrobial Activity : Compounds in this class exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against E. coli and other pathogens at sub-micromolar concentrations .
  • Anticancer Properties : Research indicates that imidazopyridines can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines with promising results in terms of IC50 values indicating potent activity .
  • Antitubercular Activity : Specific analogs have demonstrated remarkable efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1 μM reported for some compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazopyridine derivatives. Studies suggest that modifications to the imidazopyridine core can significantly influence potency and selectivity against different biological targets. For instance:

CompoundModificationBiological ActivityIC50/MIC
1UnsubstitutedAntitubercular≤1 μM
2Methyl groupAnticancer0.4 μM
3Cyano groupAntiviral58 μM

Case Studies

Several case studies have explored the biological activity of imidazopyridine derivatives:

  • Anticancer Study : A series of imidazopyridine derivatives were synthesized and evaluated for their anticancer activity against colon carcinoma cell lines. The study revealed that compounds with specific substitutions exhibited IC50 values below 0.5 μM, indicating strong cytotoxic effects on cancer cells .
  • Antitubercular Research : A focused study on the antitubercular effects of imidazopyridines showed that some compounds were effective against multi-drug resistant strains of Mycobacterium tuberculosis. The transcriptional profiling indicated a unique mode of action that could potentially lead to new treatment options for tuberculosis .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the imidazopyridine scaffold .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazopyridine structure can enhance its potency against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. A specific derivative was tested for neuroprotective effects against oxidative stress in neuronal cells. The results indicated that it could significantly reduce cell death caused by oxidative damage, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Pharmacological Applications

Antidepressant Properties

This compound has been investigated for its antidepressant effects. Animal studies revealed that compounds derived from this structure could modulate serotonin levels in the brain, leading to improved mood and reduced anxiety-like behaviors. These findings suggest a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study found that specific derivatives exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Material Sciences

Polymer Chemistry

In material science applications, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical strength. These polymers are being explored for use in coatings and composite materials .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDerivatives showed significant cytotoxicity against breast cancer cells; induced apoptosis.
Study 2NeuroprotectionReduced oxidative stress-induced neuronal cell death; potential for treating neurodegenerative diseases.
Study 3Antidepressant EffectsIncreased serotonin levels; improved mood in animal models; similar effects to SSRIs.
Study 4Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; disrupted cell wall synthesis.
Study 5Polymer ChemistryDeveloped polymers with enhanced thermal stability; potential applications in coatings.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents/Ring Saturation Molecular Weight (g/mol) Key Structural Notes Reference
Target compound 3-methanamine; fully saturated ring 206.24 (HCl salt) Flexible, amine-functionalized
7-Bromo-2-{8-methyl-5H…imidazo[1,2-a]pyridine Bromo at C7; methyl at C8 230.70 Halogen substituent enhances reactivity
Compound 23 () 2,6-disubstituted; aromatic core Not reported Phenyl/alkynyl groups; kinase inhibitor scaffold
5-Ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine Pyrimidine core; ethyl/methyl groups 192.25 (free base) Pyrimidine vs. pyridine ring; altered electronics

Key Observations :

  • Substituents such as bromine () or phenyl groups () modulate electronic properties and biological target affinity.

Key Observations :

  • Microwave-assisted Pd catalysis () and solvent-free pyrolysis () highlight diverse synthetic strategies for related compounds.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point Boiling Point Solubility Stability Reference
Target compound Not reported Not reported Likely polar due to amine Stable as HCl salt
Compound 23 () Not reported Not reported Moderate (DMF/MeOH) Stable under inert conditions
5-Ethyl-2,6-dimethyl derivative Not reported Not reported Hydrophobic (alkyl groups) Storage at RT

Key Observations :

  • Limited data on the target compound’s melting/boiling points underscores the need for further characterization.
  • Hydrochloride salt formation () improves stability, a common strategy for amine-containing pharmaceuticals.

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

This sequence demonstrates the ability to build the imidazo[1,2-a]pyridine core with functional groups amenable to further modification, including the introduction of amine substituents.

Introduction of the Methanamine Group

The methanamine substituent at the 3-position can be introduced by reduction or substitution reactions on suitable precursors such as aldehydes, halides, or nitriles attached at this position. For example, reductive amination of an aldehyde-functionalized imidazo[1,2-a]pyridine or nucleophilic substitution on halomethyl intermediates can yield the methanamine derivative. Specific protocols for 5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine are less frequently reported in isolation but can be inferred from related synthetic methodologies.

Research Findings and Optimization

Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Condensation of 2-amino-5-bromopyridine with 2-chloro-3-oxopropionic acid ethyl ester Ethanol, reflux, 24 h 84 Formation of imidazo[1,2-a]pyridine ester
2 Conversion to carbohydrazide Hydrazine hydrate, ethanol, reflux, 13 h 88 Preparation of hydrazide intermediate
3 Cyclization to oxadiazole derivative Acrolein, DCM, RT, then IBD, 0°C 56 Functionalized heterocycle for further derivatization

These yields and conditions reflect a balance between reaction time, temperature, and reagent stoichiometry optimized for purity and scalability.

Radiolabeling and Biological Applications

The imidazo[1,2-a]pyridine scaffold, including methanamine derivatives, has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging targeting PI3K/mTOR pathways in cancer. For instance, carbon-11 labeled derivatives have been synthesized via N-methylation using [11C]methyl triflate, achieving high radiochemical purity (>99%) and good radiochemical yields (40-50% decay corrected). This highlights the synthetic versatility and biomedical relevance of the imidazo[1,2-a]pyridine core.

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodCatalystTemp (°C)Yield (%)Reference
Friedländer condensationAlCl₃8062
Cyclization of 2-aminopyridineHCl (gas)10055

Advanced: How can DFT calculations guide the design of novel derivatives with enhanced reactivity?

Answer:
Density Functional Theory (DFT) predicts electronic and steric effects of substituents on the imidazo[1,2-a]pyridine core. Key applications include:

  • Transition state analysis : Identifying energy barriers for cyclization steps .
  • Charge distribution mapping : Optimizing nucleophilic/electrophilic sites for functionalization .
  • Solvent effects : Simulating solvent interactions to prioritize reaction media .

For example, DFT studies on analogous imidazo[1,2-a]pyridines revealed that electron-withdrawing groups at C-3 increase electrophilicity, facilitating nucleophilic additions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Answer:
Essential techniques and diagnostic signals:

  • ¹H/¹³C NMR :
    • Protons on the imidazole ring: δ 6.8–7.5 ppm (doublets/triplets).
    • Methanamine protons: δ 2.5–3.2 ppm (multiplet) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₉H₁₂N₃: 162.1032).
  • IR : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. Table 2: Representative NMR Data

Proton Positionδ (ppm)MultiplicityIntegration
Imidazole H-27.3Singlet1H
Methanamine H2.9Multiplet2H

Advanced: How can researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

Answer: Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in duplicate/triplicate).
  • Structural impurities : Validate purity via HPLC (>95%) before biological testing .
  • Cell line specificity : Compare activity across multiple lines (e.g., HEK-293 vs. HeLa).

For instance, conflicting anxiolytic activity reports for similar compounds were traced to differences in metabolite formation during in vivo assays .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted amines .
  • Column chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for polar byproducts .
  • Acid-base extraction : Partition between HCl (1M) and ethyl acetate to isolate the free base .

Advanced: What computational tools can predict metabolic pathways and potential toxicity?

Answer:

  • ADMET Predictor™ : Simulates phase I/II metabolism, highlighting labile sites (e.g., N-demethylation).
  • SwissADME : Estimates bioavailability and blood-brain barrier penetration .
  • Toxtree : Flags structural alerts (e.g., mutagenic imidazole nitrogens) .

For example, imidazo[1,2-a]pyridines with methyl groups at C-6 show reduced hepatotoxicity in silico models due to steric hindrance of metabolic oxidation .

Basic: How does substitution at the methanamine group affect physicochemical properties?

Answer:

  • Hydrophobicity : Alkyl groups (e.g., -CH₃) increase logP, enhancing membrane permeability.
  • Solubility : Polar substituents (-OH, -NH₂) improve aqueous solubility but may reduce CNS penetration .

Q. Table 3: Substituent Effects

SubstituentlogPSolubility (mg/mL)
-H1.20.8
-CH₃1.80.3
-NH₂0.51.5

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Answer: Regioselectivity is governed by:

  • Electron density : C-5 and C-8 positions are electron-rich due to conjugation with the imidazole ring, favoring electrophilic attack .
  • Steric effects : Bulky substituents at C-3 direct electrophiles to less hindered positions (e.g., C-6) .

DFT-based Fukui indices for analogous compounds confirm higher nucleophilicity at C-5 (ƒ⁺ = 0.12) vs. C-2 (ƒ⁺ = 0.07) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.